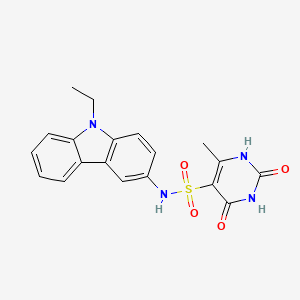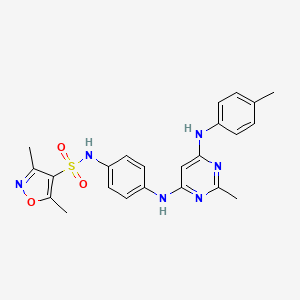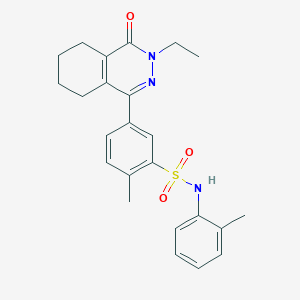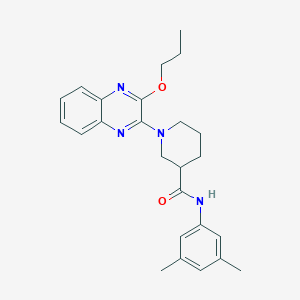
N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine
Conditions: Coupling reactions under acidic or basic conditions.
Step 4: Sulfonation
Reagents: Sulfonyl chloride
Conditions: Reaction in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the pyrimidine moiety. The sulfonamide group is introduced in the final steps through sulfonation reactions.
-
Step 1: Synthesis of 9-ethyl-9H-carbazole
Reagents: Ethyl iodide, carbazole, potassium carbonate
Conditions: Reflux in acetone
Reaction: Carbazole reacts with ethyl iodide in the presence of potassium carbonate to form 9-ethyl-9H-carbazole.
-
Step 2: Functionalization at the 3-position
Reagents: Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides)
Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.
化学反応の分析
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-3,6-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
-
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine
Medically, derivatives of this compound are investigated for their therapeutic potential. The sulfonamide group is known for its antibacterial properties, while the carbazole moiety has been linked to anticancer activity. This makes the compound a promising lead for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials. Its conjugated system and potential for functionalization make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects.
類似化合物との比較
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride
- N-(9-ethyl-9H-carbazol-3-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl amine
Uniqueness
The uniqueness of this compound lies in its combined structural features of carbazole and pyrimidine, which are not commonly found together in a single molecule
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
特性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
N-(9-ethylcarbazol-3-yl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C19H18N4O4S/c1-3-23-15-7-5-4-6-13(15)14-10-12(8-9-16(14)23)22-28(26,27)17-11(2)20-19(25)21-18(17)24/h4-10,22H,3H2,1-2H3,(H2,20,21,24,25) |
InChIキー |
WPQQYWBMYOIBFM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(NC(=O)NC3=O)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11309738.png)

![[4-(Propan-2-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11309747.png)

![4-Ethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11309755.png)
![N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11309759.png)
![4-(3,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11309781.png)

![4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11309797.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11309806.png)
![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309810.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11309811.png)
